2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt
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Overview
Description
2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H3F3NNaO4S. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfinic acid sodium salt group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the nitration of 4-(trifluoromethyl)benzenesulfinic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The final product is typically purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonyl chlorides.
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Ammonia, thionyl chloride.
Major Products
Reduction: 2-Amino-4-(trifluoromethyl)benzenesulfinic acid sodium salt.
Substitution: 2-Nitro-4-(trifluoromethyl)benzenesulfonamide.
Oxidation: 2-Nitro-4-(trifluoromethyl)benzenesulfonic acid sodium salt.
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl chlorides.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfinic acid group.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the sulfinic acid sodium salt group.
2-Nitro-4-(trifluoromethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfinic acid sodium salt group.
4-(Trifluoromethyl)benzenesulfinic acid: Lacks the nitro group.
Uniqueness
2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to the combination of its nitro, trifluoromethyl, and sulfinic acid sodium salt groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H3F3NNaO4S |
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Molecular Weight |
277.16 g/mol |
IUPAC Name |
sodium;2-nitro-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4F3NO4S.Na/c8-7(9,10)4-1-2-6(16(14)15)5(3-4)11(12)13;/h1-3H,(H,14,15);/q;+1/p-1 |
InChI Key |
KUFUHSZTCZORHK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
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